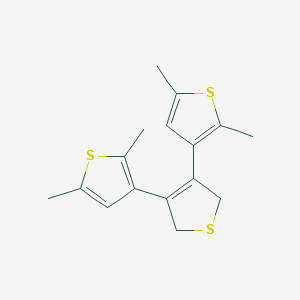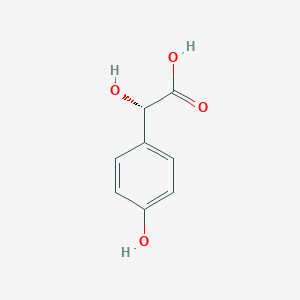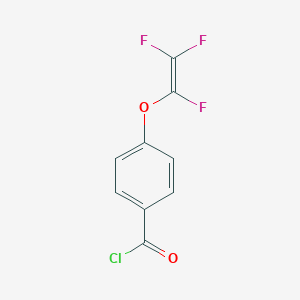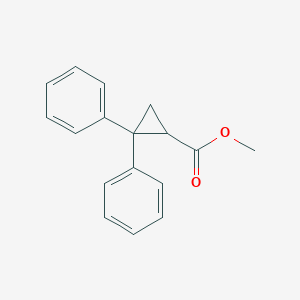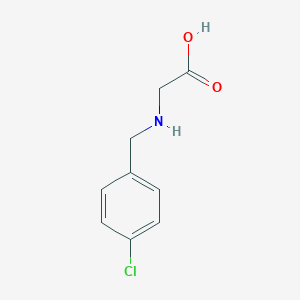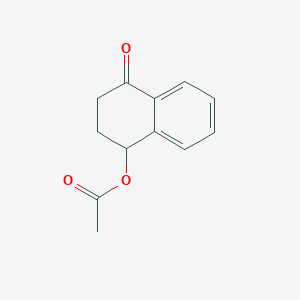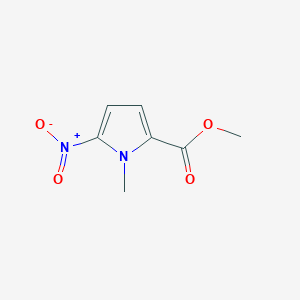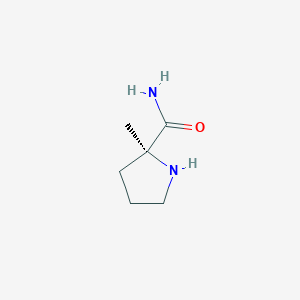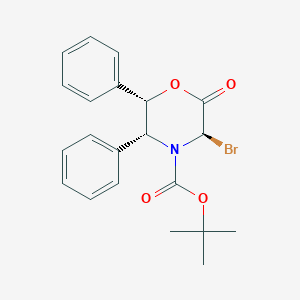
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate, also known as Boc-D-FMoc-L-BrPhe-OH, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been extensively studied for its potential applications in the field of drug discovery and development.
Wirkmechanismus
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate works by inhibiting the activity of enzymes. It binds to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition can be reversible or irreversible, depending on the specific enzyme and the binding affinity of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antiviral activity against HIV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate in lab experiments is its high specificity for the target enzyme. This allows for more accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Zukünftige Richtungen
There are many potential future directions for research on Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate. Some of these include:
1. Further investigation of its potential as a therapeutic agent for cancer, Alzheimer's disease, and HIV.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of its potential as a tool for studying enzyme function and inhibition.
4. Investigation of its potential as a tool for studying protein-protein interactions.
5. Investigation of its potential as a tool for studying cellular signaling pathways.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been extensively studied for its potential applications in the field of drug discovery and development. This compound has been shown to have inhibitory effects on various enzymes, and it has potential as a therapeutic agent for various diseases. Further research is needed to fully understand the potential of this compound and to develop more efficient and effective synthesis methods.
Synthesemethoden
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate can be synthesized using various methods. One of the most commonly used methods is the Fmoc solid-phase peptide synthesis (SPPS) method. This method involves the use of a resin-bound amino acid, which is protected with an Fmoc group. The Fmoc group is then removed, and the amino acid is coupled with the next amino acid using a coupling reagent. This process is repeated until the desired peptide sequence is obtained. The final step involves the removal of the peptide from the resin and deprotection of the side chains.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate has been extensively studied for its potential applications in the field of drug discovery and development. This compound has been shown to have inhibitory effects on various enzymes, including proteases, kinases, and phosphatases. It has also been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and HIV.
Eigenschaften
IUPAC Name |
tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO4/c1-21(2,3)27-20(25)23-16(14-10-6-4-7-11-14)17(26-19(24)18(23)22)15-12-8-5-9-13-15/h4-13,16-18H,1-3H3/t16-,17+,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVNBQKUIAJJBO-SQNIBIBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC(=O)C1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]([C@@H](OC(=O)[C@H]1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

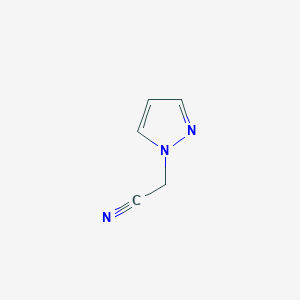

![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)
